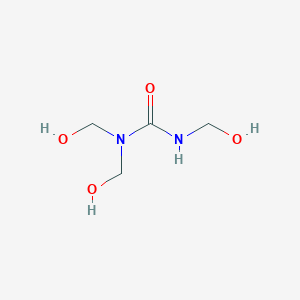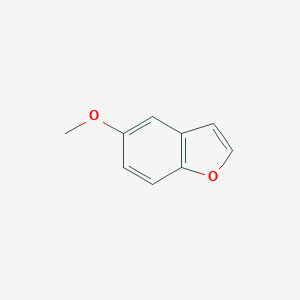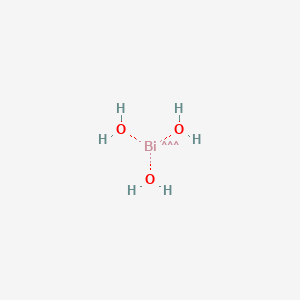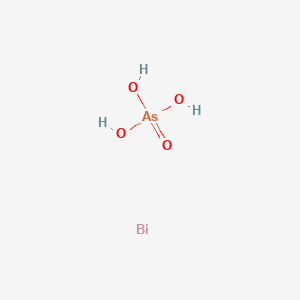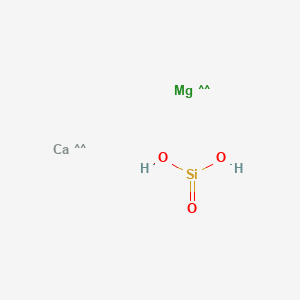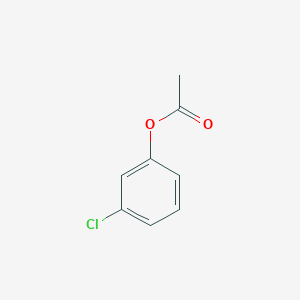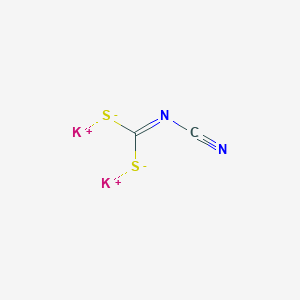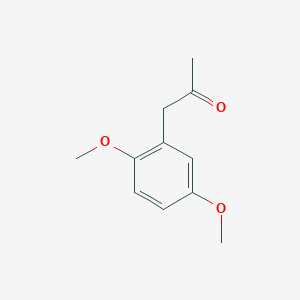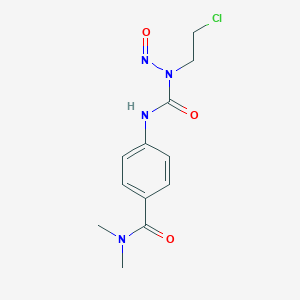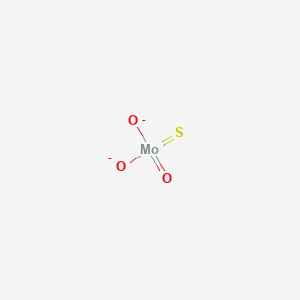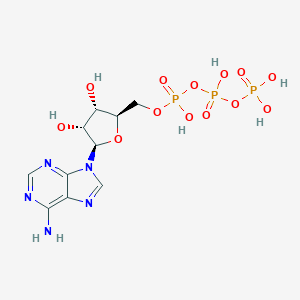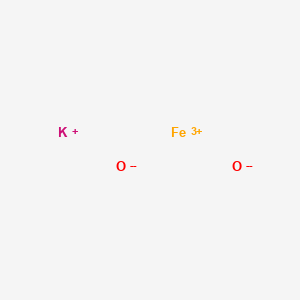![molecular formula C7H10Cl2 B076675 (1R,2R,4S)-1,2-Dichlorobicyclo[2.2.1]heptane CAS No. 15019-73-5](/img/structure/B76675.png)
(1R,2R,4S)-1,2-Dichlorobicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R,4S)-1,2-Dichlorobicyclo[2.2.1]heptane, commonly known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. It is a white crystalline powder that is sparingly soluble in water and freely soluble in organic solvents. Diclofenac is widely used as a model compound in the field of pharmaceutical research due to its unique chemical structure and pharmacological properties.
Mecanismo De Acción
Diclofenac works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is responsible for the production of prostaglandins, which are mediators of pain and inflammation. By inhibiting the activity of COX, Diclofenac reduces the production of prostaglandins, thereby reducing pain and inflammation.
Efectos Bioquímicos Y Fisiológicos
Diclofenac has been shown to have a number of biochemical and physiological effects, including analgesic, anti-inflammatory, and antipyretic properties. It has also been shown to have a modulatory effect on the immune system, and to inhibit the proliferation of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Diclofenac in lab experiments include its well-established pharmacological properties, its availability, and its relatively low cost. However, there are also some limitations to its use, including its potential toxicity and the need for careful handling and disposal due to its hazardous nature.
Direcciones Futuras
For research on Diclofenac include the development of new drug delivery systems, the study of its pharmacokinetics and pharmacodynamics, and the investigation of its potential use in the treatment of cancer and other diseases. Additionally, the use of Diclofenac as a model compound for the development of new drugs and drug delivery systems is likely to continue to be an important area of research in the future.
Métodos De Síntesis
The synthesis of Diclofenac involves a multistep process that begins with the reaction of 2,6-dichloroaniline with 2-chloroacetyl chloride to form 2-(2,6-dichlorophenyl)acetyl chloride. This intermediate is then reacted with cyclohexanone to form (1R,2R,4S)-1-(2,6-dichlorophenyl)-2-(1-cyclohexen-1-yl)ethanol, which is subsequently converted to Diclofenac by reaction with acetic anhydride.
Aplicaciones Científicas De Investigación
Diclofenac is widely used in scientific research as a model compound for the development of new drugs and drug delivery systems. Its unique chemical structure and pharmacological properties make it an ideal candidate for the study of drug metabolism, drug interactions, and drug-target interactions. Diclofenac is also used as a reference compound in the development of analytical methods for the detection and quantification of drugs in biological samples.
Propiedades
Número CAS |
15019-73-5 |
|---|---|
Nombre del producto |
(1R,2R,4S)-1,2-Dichlorobicyclo[2.2.1]heptane |
Fórmula molecular |
C7H10Cl2 |
Peso molecular |
165.06 g/mol |
Nombre IUPAC |
(1R,2R,4S)-1,2-dichlorobicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7H10Cl2/c8-6-3-5-1-2-7(6,9)4-5/h5-6H,1-4H2/t5-,6+,7+/m0/s1 |
Clave InChI |
LLPWSPJWQKOHBM-RRKCRQDMSA-N |
SMILES isomérico |
C1C[C@]2(C[C@@H]1C[C@H]2Cl)Cl |
SMILES |
C1CC2(CC1CC2Cl)Cl |
SMILES canónico |
C1CC2(CC1CC2Cl)Cl |
Sinónimos |
Norbornane, 1,2-dichloro-, endo- (8CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



